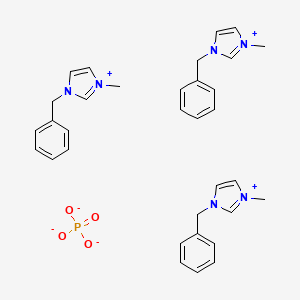

1-Benzyl-3-methylimidazolium phosphate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H13N2.H3O4P/c3*1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;1-5(2,3)4/h3*2-8,10H,9H2,1H3;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBIJSNORCWRDR-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC2=CC=CC=C2.C[N+]1=CN(C=C1)CC2=CC=CC=C2.C[N+]1=CN(C=C1)CC2=CC=CC=C2.[O-]P(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N6O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Routes for 1 Benzyl 3 Methylimidazolium Phosphate

Direct Synthesis Approaches for Orthophosphate and Dihydrogen Phosphate (B84403) Forms of 1-Benzyl-3-methylimidazolium (B1249132)

Direct synthesis methods for 1-benzyl-3-methylimidazolium phosphate typically involve the neutralization of a basic precursor of the cation with phosphoric acid. The stoichiometry of the reactants is crucial in determining whether the resulting product is the orthophosphate or the dihydrogen phosphate salt.

A plausible and direct route to synthesizing 1-benzyl-3-methylimidazolium dihydrogen phosphate involves the reaction of 1-benzyl-3-methylimidazolium hydrogen carbonate with phosphoric acid. This method is advantageous as the byproduct, carbonic acid, readily decomposes to water and carbon dioxide, simplifying the purification of the final product. The reaction proceeds as follows:

[C₁₁H₁₃N₂][HCO₃] + H₃PO₄ → [C₁₁H₁₃N₂][H₂PO₄] + H₂O + CO₂

While specific experimental data for this reaction with the 1-benzyl-3-methylimidazolium cation is not extensively reported, the general methodology is established for other imidazolium (B1220033) cations.

Alternatively, the synthesis can be achieved through the neutralization of 1-benzyl-3-methylimidazolium hydroxide with phosphoric acid. The molar ratio of the acid to the base will dictate the final phosphate salt obtained. For the dihydrogen phosphate, an equimolar reaction is required:

[C₁₁H₁₃N₂][OH] + H₃PO₄ → [C₁₁H₁₃N₂][H₂PO₄] + H₂O

To obtain the orthophosphate salt, a 3:1 molar ratio of the imidazolium hydroxide to phosphoric acid would be necessary:

3 [C₁₁H₁₃N₂][OH] + H₃PO₄ → [C₁₁H₁₃N₂]₃[PO₄] + 3 H₂O

The primary challenge in this approach lies in the preparation and handling of the 1-benzyl-3-methylimidazolium hydroxide precursor, which is typically synthesized via anion exchange from the corresponding halide salt and can be prone to decomposition.

Table 1: Key Reactants and Products in Direct Synthesis Approaches

| Cation Precursor | Acid | Target Product | Byproducts |

| 1-Benzyl-3-methylimidazolium hydrogen carbonate | Phosphoric acid | 1-Benzyl-3-methylimidazolium dihydrogen phosphate | Water, Carbon dioxide |

| 1-Benzyl-3-methylimidazolium hydroxide | Phosphoric acid (1 eq.) | 1-Benzyl-3-methylimidazolium dihydrogen phosphate | Water |

| 1-Benzyl-3-methylimidazolium hydroxide | Phosphoric acid (1/3 eq.) | 1-Benzyl-3-methylimidazolium orthophosphate | Water |

Anion Exchange Procedures from Precursor 1-Benzyl-3-methylimidazolium Salts

Anion exchange, or metathesis, is a widely employed and versatile method for the synthesis of a variety of ionic liquids, including this compound. This approach commences with a more readily available precursor salt, typically 1-benzyl-3-methylimidazolium chloride or bromide, which is then reacted with a suitable phosphate salt.

The synthesis of the precursor, 1-benzyl-3-methylimidazolium chloride, is itself a straightforward quaternization reaction between 1-methylimidazole (B24206) and benzyl (B1604629) chloride. This reaction is often carried out in a solvent such as toluene (B28343) or can be performed neat.

Once the precursor halide salt is obtained, the anion exchange reaction is performed. The choice of the phosphate salt is critical and is often guided by the solubility of the resulting salts to drive the reaction to completion. For instance, reacting 1-benzyl-3-methylimidazolium chloride with a soluble phosphate salt, such as potassium or sodium phosphate, in a suitable solvent can lead to the desired product. The reaction with potassium dihydrogen phosphate is illustrated below:

[C₁₁H₁₃N₂]Cl + KH₂PO₄ → [C₁₁H₁₃N₂][H₂PO₄] + KCl

The success of this method often depends on the precipitation of the inorganic salt byproduct (e.g., KCl), which can be removed by filtration, leaving the desired ionic liquid in solution. Subsequent removal of the solvent yields the final product. The choice of solvent is important; water is often used due to the high solubility of the reactants and the insolubility of many inorganic salts.

Table 2: Anion Exchange Reaction Parameters

| Precursor Salt | Phosphate Source | Solvent | Driving Force for Reaction |

| 1-Benzyl-3-methylimidazolium chloride | Potassium dihydrogen phosphate | Water | Precipitation of potassium chloride |

| 1-Benzyl-3-methylimidazolium bromide | Silver phosphate | Methanol/Water | Precipitation of silver bromide |

Exploration of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of ionic liquids is a growing area of research, aimed at reducing the environmental impact of these processes. Key considerations include the use of renewable starting materials, the reduction or elimination of volatile organic solvents, and the improvement of energy efficiency.

One of the primary green aspects of ionic liquids is their potential use as recyclable solvents and catalysts. bohrium.com In the context of the synthesis of this compound, several green strategies can be envisioned.

Solvent-Free Synthesis: The initial quaternization step to form the 1-benzyl-3-methylimidazolium halide precursor can often be carried out without a solvent. For example, the reaction of 1-methylimidazole with benzyl chloride can proceed neat, thereby eliminating the need for volatile organic compounds (VOCs). Similarly, a solvent-free approach has been demonstrated for the synthesis of the related compound, 1-benzyl-3-methylimidazolium hydrogen sulphate, which proceeds efficiently at room temperature. researchgate.net

Atom Economy: Direct synthesis methods, particularly the neutralization of 1-benzyl-3-methylimidazolium hydrogen carbonate with phosphoric acid, offer high atom economy as the byproducts are water and carbon dioxide, which are benign and easily removed. This contrasts with anion exchange methods which generate stoichiometric amounts of salt byproducts that need to be separated and disposed of.

Table 3: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

| Solvent Reduction/Elimination | Neat synthesis of the 1-benzyl-3-methylimidazolium halide precursor. Potential for solvent-free direct synthesis. |

| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption in both direct and anion exchange routes. scielo.org.mx |

| High Atom Economy | Direct synthesis via the hydrogen carbonate precursor, which produces only water and carbon dioxide as byproducts. |

| Use of Renewable Resources | While not yet widely implemented for this specific ionic liquid, research into bio-derived starting materials for the imidazolium core is an active area of green chemistry. |

Advanced Characterization Techniques for 1 Benzyl 3 Methylimidazolium Phosphate Systems

Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are fundamental in confirming the identity and purity of 1-benzyl-3-methylimidazolium (B1249132) phosphate (B84403). Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the 1-benzyl-3-methylimidazolium cation, the proton (¹H) NMR spectrum would exhibit characteristic signals for the imidazolium (B1220033) ring protons, the methyl group protons, and the benzyl (B1604629) group protons. The protons on the imidazolium ring are particularly sensitive to their chemical environment and interactions with the anion. In related imidazolium phosphate systems, the chemical shifts of the imidazolium ring protons are influenced by hydrogen bonding interactions with the phosphate anion. rsc.org

The carbon-13 (¹³C) NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the cation. The chemical shifts of the imidazolium ring carbons, especially the C2 carbon (between the two nitrogen atoms), are also indicative of the cation-anion interactions.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. The IR spectrum of 1-benzyl-3-methylimidazolium phosphate is expected to show characteristic absorption bands for both the cation and the anion.

For the 1-benzyl-3-methylimidazolium cation, characteristic peaks would include:

C-H stretching vibrations of the aromatic benzyl group and the imidazolium ring.

C=C and C=N stretching vibrations within the imidazolium ring. nih.gov

C-N stretching vibrations.

Out-of-plane bending vibrations of the aromatic ring.

The phosphate anion would exhibit strong absorption bands corresponding to the P-O stretching and O-P-O bending vibrations. The exact positions of these bands can be influenced by the degree of protonation of the phosphate anion and its interaction with the cation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions, confirming the molecular weight of the cation and providing information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition.

The mass spectrum of the 1-benzyl-3-methylimidazolium cation ([Bzmim]⁺) would show a prominent peak corresponding to its molecular weight. Fragmentation of the cation under mass spectrometric conditions can also be observed, providing further structural information. For instance, the loss of the benzyl group or the methyl group can lead to the formation of characteristic fragment ions. nih.govmdpi.com

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for imidazolium, methyl, and benzyl protons. Chemical shifts influenced by phosphate anion interaction. |

| ¹³C NMR | Distinct signals for all unique carbon atoms. C2 carbon shift sensitive to anion interaction. |

| IR | Characteristic bands for C-H, C=C, C=N (cation) and P-O (anion) vibrations. |

| MS | A primary peak for the [C₁₁H₁₃N₂]⁺ cation at m/z 173.1073 and characteristic fragmentation patterns. nih.gov |

Thermal Analysis for Investigating Decomposition Kinetics and Stability (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are crucial for determining the operational temperature limits and thermal stability of ionic liquids. Thermogravimetric analysis (TGA) is the most common method used for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This allows for the determination of the decomposition temperature (Td), which is a key indicator of thermal stability. The thermal stability of imidazolium-based ionic liquids is significantly influenced by the nature of both the cation and the anion. acs.orgmdpi.com

Studies on various imidazolium salts have shown that the anion plays a crucial role in the decomposition pathway. For instance, imidazolium salts with halide anions tend to have lower thermal stability compared to those with larger, more stable anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻). researchgate.net The thermal stability of phosphate-based ionic liquids is generally considered to be high. uminho.pt

In a typical TGA experiment, the sample is heated at a constant rate, and the temperature at which a significant mass loss begins is taken as the onset of decomposition. Research on similar imidazolium phosphate ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) diethyl phosphate and 1,3-dimethyl-imidazolium dimethyl phosphate, has demonstrated their thermal stability at elevated temperatures. researchgate.net It is important to note that the decomposition temperatures obtained from TGA can be influenced by experimental parameters such as the heating rate. mdpi.com Long-term isothermal TGA studies have indicated that some imidazolium-based ionic liquids may start to decompose at temperatures lower than those determined by ramped temperature experiments. acs.org

| Ionic Liquid | Decomposition Onset Temperature (T_onset) | Reference |

| 1-Ethyl-3-methylimidazolium octylsulfate | ~440 °C | researchgate.net |

| 1-Ethyl-3-methylimidazolium diethyl phosphate | Not specified, but stable at elevated temperatures | researchgate.net |

| 1,3-Dimethyl-imidazolium dimethyl phosphate | Not specified, but stable at elevated temperatures | researchgate.net |

| 1-Butyl-3-methylimidazolium chloride | Not specified, but analyzed up to 700 °C | researchgate.net |

| 1-Alkyl-3-methylimidazolium [NTf₂] | Generally high, influenced by alkyl chain length | researchgate.net |

Electrochemical Property Assessment (e.g., Ionic Conductivity Measurements)

The electrochemical properties of this compound, particularly its ionic conductivity, are critical for its potential use as an electrolyte in various electrochemical devices.

Ionic Conductivity Measurements

Ionic conductivity is a measure of a material's ability to conduct electricity via the movement of ions. For ionic liquids, it is a key parameter that is highly dependent on temperature, viscosity, and the size and mobility of the constituent ions. rsc.org The ionic conductivity of imidazolium-phosphate ionic liquids has been shown to increase with temperature, which is attributed to a decrease in viscosity and an increase in ion mobility. rsc.org

Electrochemical impedance spectroscopy (EIS) is a common technique used to measure ionic conductivity. In this method, a small amplitude AC voltage is applied to the sample over a range of frequencies, and the resulting current and phase shift are measured. This allows for the determination of the bulk resistance of the electrolyte, from which the ionic conductivity can be calculated.

Studies on oligoether-functionalized imidazolium-phosphate ionic liquids have demonstrated that structural modifications, such as the length of ether chains on the cation and anion, can significantly influence ionic conductivity. rsc.org Generally, an increase in the number of ethylene (B1197577) oxide units leads to higher ionic conductivity. rsc.org Furthermore, the presence of a methyl group at the C2 position of the imidazolium ring has been found to decrease ionic conductivity compared to unsubstituted imidazolium phosphates. rsc.org

| Imidazolium Phosphate System | Key Findings on Ionic Conductivity | Reference |

| Oligoether functionalized imidazolium-phosphates | Conductivity increases with temperature and longer oligoether chains. | rsc.org |

| 1-Methyl-imidazolium phosphates vs. 1,2-Dimethyl-imidazolium phosphates | 1-Methyl-imidazolium phosphates exhibit higher ionic conductivity. | rsc.org |

| Imidazolium dihydrogen phosphate in fuel cell membranes | High ionic conductivity and suitable proton carrier. | uminho.pt |

Crystallographic Studies on Related 1-Benzyl-3-methylimidazolium Salts (e.g., X-ray Diffraction)

While the crystal structure of this compound is not documented in the searched literature, valuable structural insights can be gained from the crystallographic analysis of closely related 1-benzyl-3-methylimidazolium salts with different anions. X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

X-ray Diffraction (XRD)

Studies on 1-benzyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bzmim][PF₆]) and 1-benzyl-3-methylimidazolium chloride ([Bzmim]Cl) provide detailed information about the conformation of the [Bzmim]⁺ cation and its interactions with the counter-anion. nih.gov

In the crystal structure of [Bzmim][PF₆], the dihedral angle between the imidazolium and benzene (B151609) rings is approximately 84.72°. nih.gov The crystal packing is stabilized by C-H···F hydrogen bonds between the cation and anion, as well as weak π-π stacking interactions between the imidazolium and benzene rings of adjacent cations. nih.gov

Similarly, the crystal structure of [Bzmim]Cl reveals specific interactions between the cation and the chloride anion. The arrangement of ions in the solid state is dictated by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions.

The structural information obtained from these related salts allows for a better understanding of how the 1-benzyl-3-methylimidazolium cation is likely to pack in the solid state and how it might interact with a phosphate anion. The size, shape, and charge distribution of the phosphate anion would lead to a different crystal packing arrangement compared to the halide or hexafluorophosphate salts.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 1-Benzyl-3-methylimidazolium hexafluorophosphate | Monoclinic | P2₁/c | Dihedral angle (imidazole/benzene) ≈ 84.72°; C-H···F and π-π interactions. | nih.govnih.gov |

| 1-Benzyl-3-methylimidazolium chloride | Orthorhombic | Pbca | Two independent ion pairs in the asymmetric unit; Dihedral angles ≈ 66.61° and 89.17°. | sid.ir |

Catalytic Applications of 1 Benzyl 3 Methylimidazolium Phosphate in Organic Transformations

1-Benzyl-3-methylimidazolium (B1249132) Dihydrogen Phosphate (B84403) as an Acidic Ionic Liquid Catalyst

1-Benzyl-3-methylimidazolium dihydrogen phosphate is characterized as a Brønsted acidic ionic liquid. The acidic nature stems from the dihydrogen phosphate anion, which can act as a proton donor, a crucial feature for catalyzing a variety of acid-catalyzed reactions. This property, combined with the inherent advantages of ionic liquids such as low vapor pressure and high thermal stability, makes it a promising candidate for environmentally benign chemical processes.

Catalysis of Knoevenagel Condensation Reactions

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, is often catalyzed by acidic or basic catalysts. While numerous catalysts have been developed for this transformation, the application of 1-benzyl-3-methylimidazolium dihydrogen phosphate is an area of emerging interest. The acidic nature of the dihydrogen phosphate anion is believed to activate the carbonyl group, facilitating the nucleophilic attack by the active methylene compound. Research in this specific area is still developing, and detailed mechanistic studies and reaction scope for this particular ionic liquid are subjects of ongoing investigation.

Promotion of One-Pot Synthesis of Heterocyclic Compounds (e.g., Dihydropyrimidin-2(1H)-ones)

The Biginelli reaction, a one-pot multicomponent reaction for the synthesis of dihydropyrimidin-2(1H)-ones (DHPMs), is a cornerstone in heterocyclic chemistry due to the pharmacological importance of its products. This reaction is traditionally catalyzed by Brønsted or Lewis acids. Acidic ionic liquids, including N-methyl-2-pyrrolidonium dihydrogenphosphate, have been successfully employed as reusable catalysts for the Biginelli reaction under solvent-free conditions, providing good to high yields of the desired products. tandfonline.com The proposed mechanism involves the activation of the aldehyde by the acidic ionic liquid, followed by condensation with urea and a β-dicarbonyl compound. tandfonline.com Although the specific use of 1-benzyl-3-methylimidazolium dihydrogen phosphate in this reaction is not extensively documented, its acidic properties suggest its potential as an effective catalyst for this transformation.

Catalytic Efficiency and Reaction Optimization Studies

Detailed studies on the catalytic efficiency and optimization of reaction conditions for 1-benzyl-3-methylimidazolium phosphate are necessary to fully understand its potential. Key parameters for optimization would include catalyst loading, reaction temperature, and substrate scope. For instance, in the Biginelli reaction catalyzed by other acidic ionic liquids, it has been observed that a catalytic amount of the ionic liquid is sufficient to drive the reaction to completion, often under solvent-free conditions. tandfonline.com Establishing the optimal conditions for this compound would be crucial for its practical application.

Table 1: Hypothetical Reaction Optimization for the Synthesis of Dihydropyrimidin-2(1H)-ones using an Acidic Ionic Liquid Catalyst This table is illustrative and based on general findings for similar catalysts, as specific data for this compound is not available.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | 80 | 5 | 65 |

| 2 | 5 | 80 | 3 | 85 |

| 3 | 10 | 80 | 3 | 87 |

| 4 | 5 | 100 | 1.5 | 92 |

| 5 | 5 | 60 | 6 | 70 |

Recyclability and Reusability Assessment of this compound Catalysts

A significant advantage of ionic liquids as catalysts is their potential for recyclability and reuse, which aligns with the principles of green chemistry. Generally, the low solubility of organic products in the ionic liquid phase allows for simple separation by decantation or extraction. The recovered ionic liquid can then be reused in subsequent reaction cycles. For many imidazolium-based ionic liquids, it has been demonstrated that they can be recycled and reused multiple times without a significant loss of catalytic activity. rsc.orgresearchgate.net A thorough assessment of the recyclability of this compound would involve tracking its catalytic performance over several cycles and analyzing its structural integrity after each use.

Investigation of Solvent-Free Catalytic Systems involving this compound

The ability to conduct reactions under solvent-free conditions is a key goal in green chemistry, as it reduces waste and simplifies product purification. Ionic liquids are particularly well-suited for solvent-free applications as they can act as both the catalyst and the reaction medium. Several organic transformations, including the Biginelli reaction, have been successfully carried out under solvent-free conditions using acidic ionic liquids. tandfonline.comionike.comresearchgate.net Investigating the efficacy of this compound in solvent-free systems for reactions like the Knoevenagel condensation and the synthesis of dihydropyrimidinones would be a valuable area of research.

Comparative Catalytic Performance with Other Imidazolium-Based Ionic Liquids

The catalytic performance of an ionic liquid is highly dependent on both its cation and anion. Comparing the catalytic activity of this compound with other imidazolium-based ionic liquids containing different anions (e.g., chloride, bromide, tetrafluoroborate (B81430), hexafluorophosphate) would provide valuable insights into the role of the phosphate anion in catalysis. For instance, in some reactions, both the cation and the anion of the ionic liquid play a crucial role in the catalytic cycle. ionike.com Such comparative studies would help in the rational design of more efficient and selective ionic liquid catalysts for specific organic transformations.

Table 2: Hypothetical Comparative Catalytic Performance of Imidazolium-Based Ionic Liquids in the Biginelli Reaction This table is for illustrative purposes and highlights the expected variation in performance based on the anion.

| Entry | Catalyst | Anion | Yield (%) |

| 1 | 1-Butyl-3-methylimidazolium | Cl⁻ | Low |

| 2 | 1-Butyl-3-methylimidazolium | BF₄⁻ | High |

| 3 | 1-Butyl-3-methylimidazolium | PF₆⁻ | High |

| 4 | N-Methyl-2-pyrrolidonium | H₂PO₄⁻ | High tandfonline.com |

1 Benzyl 3 Methylimidazolium Phosphate As a Reaction Medium and Solvent in Chemical Synthesis

Functionality as a "Designer Solvent" for Enhanced Reaction Outcomes

The concept of "designer solvents" refers to the ability to tune the properties of a solvent to meet the specific requirements of a chemical reaction, thereby enhancing its outcome. Ionic liquids, in general, are exemplary designer solvents due to the vast number of possible cation-anion combinations. The 1-benzyl-3-methylimidazolium (B1249132) cation, with its aromatic benzyl (B1604629) group, offers specific steric and electronic characteristics that can be leveraged in solvent design.

The phosphate (B84403) anion is a key contributor to the designer nature of this ionic liquid. Phosphate anions are known to be good hydrogen bond acceptors, which can significantly influence the solubility of polar substrates and the stabilization of transition states. madridge.org This high hydrogen-bond basicity, a property primarily dependent on the anion, is a crucial parameter in solvent design. rsc.orgscispace.com For instance, in reactions involving protic species, the phosphate anion can act as a proton acceptor, thereby modulating the reactivity of the system.

The tunability of 1-benzyl-3-methylimidazolium-based ionic liquids is further demonstrated by the significant impact the anion has on their physical properties. While data for the specific phosphate salt is limited, comparing the properties of other 1-benzyl-3-methylimidazolium salts provides insight into the expected behavior.

| Anion | Melting Point (°C) | Reference |

|---|---|---|

| Chloride ([Cl]⁻) | 58 | roco.global |

| Bromide ([Br]⁻) | 72 | iucr.orgiucr.orgresearchgate.net |

The choice of the phosphate anion is expected to lead to a hydrophilic ionic liquid with strong coordinating abilities, making it suitable for reactions such as biomass dissolution, where the disruption of hydrogen-bonding networks is crucial. madridge.org The combination of the bulky benzyl group on the cation and the coordinating nature of the phosphate anion allows for a unique solvent environment that can be tailored to specific synthetic challenges.

Role in Modulating Reaction Kinetics and Selectivity

The solvent environment can profoundly impact the rate and selectivity of a chemical reaction. In the case of 1-benzyl-3-methylimidazolium phosphate, both the cation and the anion play a role in modulating reaction kinetics. The imidazolium (B1220033) cation can engage in various non-covalent interactions, including hydrogen bonding (at the C2 position of the imidazolium ring), π-π stacking (due to the benzyl group), and electrostatic interactions. These interactions can stabilize or destabilize transition states, thereby altering the activation energy of a reaction.

Studies on reactions in other phosphate-based ionic liquids have shown that the anion can significantly influence the reaction mechanism. For instance, in the aminolysis of O,O-diethyl (2,4-dinitrophenyl) phosphate triester, the reaction in ionic liquids was found to proceed through a different mechanism compared to conventional solvents, highlighting the active role of the ionic liquid in the reaction pathway. rsc.orgresearchgate.net The phosphate anion, with its potential to act as a nucleophile or a general base, can directly participate in the reaction or influence the reactivity of other species in the medium.

Adsorption Phenomena and its Influence on Reaction Progress (e.g., Water Adsorption)

Adsorption phenomena, particularly the adsorption of water, can have a significant impact on the properties and performance of ionic liquids. Phosphate-based ionic liquids are generally hydrophilic and can absorb considerable amounts of water from the atmosphere. This hygroscopic nature can influence reaction progress in several ways. The presence of water can alter the polarity, viscosity, and conductivity of the ionic liquid, which in turn can affect reaction rates and selectivities. lifescienceglobal.comlifescienceglobal.com

The adsorption of reactants and products onto surfaces within the reaction system can also be influenced by the ionic liquid. In heterogeneous catalysis, the ionic liquid can form a thin film on the catalyst surface, modifying its activity and selectivity. The adsorption of ionic liquids onto carbonaceous materials has been shown to be dependent on the nature of both the cation and the adsorbent surface. miami.eduresearchgate.net The presence of oxygenated groups on a carbon surface can promote electrostatic interactions with the imidazolium cation. miami.edu

The interaction of phosphate-based ionic liquids with metal surfaces is also an area of interest, particularly in applications such as lubrication where the formation of a protective film is desired. udayton.edu In a reaction context, such interactions could be relevant if metallic catalysts or reagents are used. The adsorption behavior of this compound will be a complex interplay of the interactions of the benzyl and methyl groups of the cation, and the phosphate anion with the surrounding environment.

Solute-Solvent Interactions within this compound Media

The interactions between a solute and the surrounding solvent molecules are fundamental to understanding solubility, reactivity, and other chemical phenomena. In ionic liquids, these interactions are complex and involve a combination of electrostatic, hydrogen bonding, and van der Waals forces. helsinki.fiokstate.edu The Kamlet-Taft solvatochromic parameters (π*, α, and β) are often used to quantify the different types of solute-solvent interactions.

π *: Represents the dipolarity/polarizability of the solvent.

α : Represents the hydrogen-bond acidity (the ability of the solvent to donate a proton to a hydrogen bond).

β : Represents the hydrogen-bond basicity (the ability of the solvent to accept a proton in a hydrogen bond).

For imidazolium-based ionic liquids, the π* value is generally high and is influenced by both the cation and the anion. rsc.orgscispace.com The α value is primarily determined by the cation, with the acidic proton at the C2 position of the imidazolium ring being a major contributor. rsc.orgnih.govfrontiersin.org The β value is largely dependent on the anion. rsc.orgscispace.comnih.gov

Given that phosphate anions are strong hydrogen bond acceptors, this compound is expected to have a high β value. nih.gov This high basicity suggests strong interactions with protic solutes. The 1-benzyl-3-methylimidazolium cation, with its acidic C2-H, will contribute to the hydrogen-bond acidity (α) of the medium. The presence of the benzyl group can also lead to π-π interactions with aromatic solutes.

| Parameter | Expected Value/Trend | Primary Influencing Ion | Reference |

|---|---|---|---|

| π* (Dipolarity/Polarizability) | High | Cation and Anion | rsc.orgscispace.com |

| α (Hydrogen-Bond Acidity) | Moderate to High | Cation (Imidazolium C2-H) | rsc.orgnih.govfrontiersin.org |

| β (Hydrogen-Bond Basicity) | High | Anion (Phosphate) | madridge.orgrsc.orgnih.gov |

These diverse interaction capabilities make this compound a highly versatile solvent, capable of dissolving a wide range of solutes and influencing chemical reactions through specific solute-solvent interactions. The interplay of these interactions is key to harnessing the full potential of this ionic liquid as a reaction medium. rsc.orgresearchgate.net

Materials Science and Engineering Applications Involving 1 Benzyl 3 Methylimidazolium Phosphate

Utilization as Structure-Directing Agents in Porous Materials Synthesis (e.g., Zeolites, Aluminophosphates, Silicoaluminophosphates)

There is no specific evidence of 1-Benzyl-3-methylimidazolium (B1249132) phosphate (B84403) being used as a structure-directing agent (SDA) in the synthesis of zeolites, aluminophosphates (AlPOs), or silicoaluminophosphates (SAPOs). The ionothermal synthesis of these porous materials, a method that uses ionic liquids as both solvent and template, has been explored with various imidazolium-based salts. nih.gov For instance, studies have detailed the use of 1-butyl-3-methylimidazolium bromide for the synthesis of AlPO-11. nih.gov Other research has focused on the role of different imidazolium (B1220033) bromides and hydroxides in creating siliceous zeolites like MFI and TON. rsc.org However, none of these studies feature the specific combination of the 1-benzyl-3-methylimidazolium cation with a phosphate anion.

Control over Microstructural Formation, Morphologies, and Crystal Sizes in Materials Synthesis

The ability to control the microstructure, morphology, and crystal size of a material is directly linked to the specific chemical and physical properties of the structure-directing agent used during its synthesis. Since no studies were found that utilize 1-Benzyl-3-methylimidazolium phosphate for the synthesis of porous materials or composites, there is consequently no data on its specific influence on these material properties. Research on related compounds, such as 1-butyl-3-methylimidazolium bromide, shows that the ionic liquid acts as the structure-directing agent and becomes occluded within the channels of the final material, influencing its formation. nih.gov Without similar studies on the phosphate variant, its effect on crystal growth and morphology remains unknown.

Separation and Extraction Research Employing 1 Benzyl 3 Methylimidazolium Phosphate

Ionic Liquid-Based Extraction of Bioactive Compounds from Biomass

The extraction of bioactive compounds from natural sources is a critical step in the development of pharmaceuticals, nutraceuticals, and cosmetics. Imidazolium-based ionic liquids have been extensively studied as effective solvents in these extraction processes. The 1-alkyl-3-methylimidazolium cation is a common choice, often paired with anions such as tetrafluoroborate (B81430) ([BF4]−), chloride (Cl−), and bromide (Br−) nih.gov.

While specific studies focusing exclusively on 1-Benzyl-3-methylimidazolium (B1249132) phosphate (B84403) for bioactive compound extraction are limited, research on analogous compounds provides valuable insights. For instance, an ionic liquid composed of a 1-butyl-3-methylimidazolium cation and a phosphate anion has been successfully utilized in the extraction of caffeoylquinic acids nih.gov. This suggests that the phosphate anion can play a significant role in the extraction process, likely through specific interactions with the target bioactive molecules.

The presence of the benzyl (B1604629) group on the imidazolium (B1220033) cation in 1-Benzyl-3-methylimidazolium phosphate is expected to enhance extraction efficiency for certain compounds through π-π stacking interactions, particularly with aromatic bioactive molecules. Research involving 1-benzyl-3-methylimidazolium bromide has demonstrated its utility in the extraction of shikimic acid from conifer needles, highlighting the potential of the benzyl-functionalized cation in targeted extractions researchgate.net. The combination of the benzyl group's aromaticity and the phosphate anion's hydrogen bonding capabilities could offer unique selectivity for specific classes of bioactive compounds.

Table 1: Examples of Imidazolium-Based Ionic Liquids in Bioactive Compound Extraction

| Ionic Liquid Cation | Ionic Liquid Anion | Bioactive Compound | Biomass Source | Reference |

| 1-Butyl-3-methylimidazolium | Phosphate | Caffeoylquinic Acids | Flos Lonicerae Japonicae | nih.gov |

| 1-Benzyl-3-methylimidazolium | Bromide | Shikimic Acid | Conifer Needles | researchgate.net |

| 1-Butyl-3-methylimidazolium | Tetrafluoroborate | Isoliquiritigenin, etc. | Glycyrrhiza uralensis | nih.gov |

| 1-Hexyl-3-methylimidazolium (B1224943) | Bromide | Matrine, Oxymatrine | Sophora flavescens | nih.gov |

This table is generated based on available data for analogous compounds to illustrate the potential applications of this compound.

Application in Extractive Purification Processes (e.g., Extractive Desulfurization, General Ionic Liquid Context)

Extractive purification is a crucial industrial process for removing impurities from various streams. A notable application for ionic liquids in this area is extractive desulfurization (EDS) of liquid fuels, where they serve as solvents to selectively remove sulfur-containing compounds. Imidazolium-based ILs have shown significant promise in this regard due to their high affinity for aromatic sulfur compounds.

The benzyl group in this compound could enhance the extraction of aromatic sulfur compounds like dibenzothiophene through π-π interactions. The phosphate anion, with its potential for strong hydrogen bonding, could also contribute favorably to the extraction process. Research on other imidazolium salts has shown that they can be recycled and reused multiple times without a significant loss in activity, which is a critical factor for the economic viability of any industrial extraction process researchgate.net.

Mechanistic Understanding of Extraction Efficiency and Selectivity in Phosphate Ionic Liquids

The efficiency and selectivity of an ionic liquid in an extraction process are governed by the specific interactions between the IL, the target compound, and the matrix. In the context of phosphate-based imidazolium ionic liquids, several mechanisms are believed to be at play.

The anions of imidazolium-based ILs can disrupt the extensive hydrogen-bonding networks present in biomass, thereby facilitating the release of entrapped bioactive compounds frontiersin.org. The phosphate anion, with its multiple oxygen atoms, is a potent hydrogen bond acceptor and can effectively interact with hydroxyl groups present in many bioactive molecules.

Furthermore, the extraction process can be influenced by electrostatic and π-π stacking interactions. A study on the absorption of epigallocatechin gallate by a polymeric imidazolium-based ionic liquid highlighted the importance of these interactions in the extraction mechanism nih.gov. The aromatic ring of the benzyl group in this compound can engage in π-π stacking with aromatic moieties in the target molecules, leading to enhanced selectivity.

Ultrasound-Assisted Extraction Techniques with 1-Benzyl-3-methylimidazolium Based Solvents

Ultrasound-assisted extraction (UAE) is a modern technique that utilizes high-frequency sound waves to accelerate the extraction process. The application of ultrasound creates acoustic cavitation, which leads to the formation and collapse of microscopic bubbles. This phenomenon generates localized high pressures and temperatures, resulting in cell wall disruption and enhanced mass transfer of the target compounds from the sample matrix into the solvent researchgate.net.

The combination of UAE with ionic liquids as extraction solvents has proven to be a highly efficient method for extracting bioactive compounds from various plant materials researchgate.net. The use of ILs in UAE offers several advantages, including reduced extraction times, lower solvent consumption, and improved extraction yields compared to conventional methods foodsciencejournal.com.

While specific studies on UAE using this compound are not extensively documented, the principles can be inferred from research on similar systems. For instance, the use of a 1-benzyl-3-methylimidazolium bromide aqueous solution for the extraction of shikimic acid demonstrates the utility of this cation in extraction processes researchgate.net. The application of ultrasound to such a system would likely further enhance the extraction efficiency. The key parameters to optimize in an IL-based UAE process include ultrasonic power, frequency, extraction time, temperature, and the solid-to-liquid ratio to maximize the yield of the desired bioactive compounds mdpi.com.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Extraction with Ionic Liquids

| Parameter | Conventional Extraction | Ultrasound-Assisted Extraction (UAE) |

| Extraction Time | Hours to days | Minutes to hours |

| Solvent Consumption | High | Low to moderate |

| Energy Consumption | High | Lower |

| Extraction Yield | Moderate | High |

| Mechanism | Diffusion | Acoustic cavitation, cell disruption, enhanced mass transfer |

This table provides a general comparison and highlights the advantages of incorporating ultrasound in ionic liquid-based extraction processes.

Fundamental Mechanistic Insights into the Behavior of 1 Benzyl 3 Methylimidazolium Phosphate

Reaction Pathway Elucidation in Catalytic Transformations

While specific studies detailing the reaction pathways for catalytic transformations using 1-benzyl-3-methylimidazolium (B1249132) phosphate (B84403) are not extensively documented in the reviewed literature, the mechanism can be inferred from the well-studied behavior of other 1-alkyl-3-methylimidazolium-based ionic liquids. The catalytic role of these compounds is often attributed to the "electrophilic activation" of substrates.

In processes like the N-tert-butyloxycarbonylation of amines, the ionic liquid is thought to activate the di-tert-butyl dicarbonate (B1257347) (Boc₂O) through the formation of a bifurcated hydrogen bond. nih.gov This interaction involves the acidic C-2 hydrogen of the imidazolium (B1220033) ring. nih.gov A similar activation mechanism is plausible for 1-benzyl-3-methylimidazolium phosphate. The imidazolium cation would act as a hydrogen bond donor, polarizing the substrate and rendering it more susceptible to nucleophilic attack.

For condensation reactions, such as the Knoevenagel condensation, imidazolium-based ionic liquids have demonstrated significant catalytic power, often proceeding in the absence of a separate solvent. scispace.com The reaction pathway typically involves the anion of the ionic liquid acting as a base to deprotonate the active methylene (B1212753) compound, generating a carbanion. This is followed by the carbanion's nucleophilic attack on the carbonyl group of the aldehyde or ketone. The imidazolium cation, in this context, helps to stabilize the intermediates and transition states. The efficiency and yield of such reactions are highly dependent on the nature of both the cation and the anion. scispace.com For instance, studies on 1-butyl-3-methylimidazolium bromide ([BMIM]Br) functionalized zeolites have shown synergistic effects in the conversion of carbohydrates to platform chemicals like 5-hydroxymethylfurfural (B1680220) (5-HMF). rsc.org

Role of the Imidazolium Cation and Phosphate Anion in Reaction Initiation and Catalysis

The catalytic activity of an ionic liquid is a cooperative effect of its constituent cation and anion. In this compound, each ion has a distinct and crucial role.

Investigations into Intermolecular Interactions Governing Performance (e.g., π-π Interactions, Hydrogen Bonding)

The performance of this compound in any application is governed by a complex network of intermolecular interactions. The primary forces at play are hydrogen bonding and π-π interactions, which dictate the ionic liquid's local structure, physical properties, and, consequently, its catalytic efficiency.

Hydrogen Bonding: Hydrogen bonds are a dominant feature in imidazolium-based ionic liquids. scielo.brstanford.edu The most significant hydrogen bonds form between the acidic protons of the imidazolium ring (especially at the C-2, C-4, and C-5 positions) and the anion. rsc.orgchemrxiv.org In the case of this compound, the oxygen atoms of the phosphate anion would act as strong hydrogen bond acceptors for the C-H groups of the cation. Crystal structure analyses of analogous compounds, like 1-benzyl-3-methylimidazolium bromide, confirm the presence of short C-H···anion contacts that connect the ions into a larger network. nih.govresearchgate.net These interactions are not merely electrostatic; they involve charge transfer from the anion to the antibonding orbitals of the cation's C-H bonds. chemrxiv.org

π-π Interactions: The presence of two aromatic rings—the imidazolium ring and the benzyl (B1604629) group's phenyl ring—makes π-π stacking a critical interaction in this ionic liquid. stanford.edu These interactions can occur between the imidazolium rings of adjacent cations, or between the imidazolium ring and the phenyl ring. nih.gov Studies on similar imidazolium salts with ring structures reveal that cations can adopt preferential on-top parallel or parallel-displaced stacking arrangements. stanford.edunih.gov In the crystal structure of 1-benzyl-3-methylimidazolium hexafluorophosphate (B91526), weak π-π interactions are observed between the imidazolium and benzene (B151609) rings of adjacent molecules. nih.gov The interplay between hydrogen bonding and π-π stacking is competitive and cooperative; for example, anions located between stacked rings can stabilize the π-π interaction. stanford.edursc.org This intricate balance of forces creates specific local microstructures within the liquid phase, influencing its properties as a solvent and catalyst. stanford.edu

| Interaction Type | Participating Moieties | Significance |

| Hydrogen Bonding | Imidazolium C-H groups (cation) and Phosphate oxygen atoms (anion) | Key driving force for local structuring; activates cations. stanford.edursc.org |

| Anion-π Interaction | Phosphate anion and Imidazolium ring (cation) | Influences the position of the anion relative to the cation ring. rsc.orgrsc.org |

| π-π Stacking | Imidazolium-Imidazolium rings and Imidazolium-Phenyl rings | Important for molecular recognition and stabilization of the liquid structure. stanford.edunih.gov |

| Coulombic Interactions | Cation and Anion | Fundamental electrostatic attraction governing the ionic nature of the compound. nih.gov |

Influence on Biological Macromolecules and Protein Stability (General Imidazolium Ionic Liquid Context)

Imidazolium-based ionic liquids have garnered significant attention for their potential use as solvents and additives in biotechnology, particularly concerning their interaction with proteins. nih.gov Their effect on protein stability is multifaceted and depends on the specific structures of the cation and anion, the ionic liquid's concentration, and the target protein. nih.govtandfonline.com

Imidazolium ionic liquids can act as either protein stabilizers or denaturants. For example, some studies have shown that certain imidazolium ILs can increase the melting temperature of proteins like lysozyme, indicating stabilization. tandfonline.comtandfonline.com This stabilization can arise from the IL's ability to maintain the protein's native structure. tandfonline.com Molecular dynamics simulations suggest that imidazolium cations like 1-butyl-3-methylimidazolium (BMIM⁺) tend to accumulate on the protein surface, displacing water molecules. aip.org This "stripping off" of the hydration layer, combined with direct electrostatic and hydrophobic interactions between the cation and protein residues, can lead to a more compact and stable protein structure. aip.org

Conversely, these same interactions can lead to protein unfolding. acs.org The combination of hydrophobic and electrostatic interactions between the IL and the protein is often the driving force for conformational changes. acs.org Molecular docking studies have shown that imidazolium cations can penetrate into hydrophobic subdomains of proteins like bovine serum albumin (BSA), leading to the unfolding of its polypeptide chains. acs.org The nature of the anion is also critical; studies on ubiquitin stability found that the destabilizing effect of anions followed the order [BF₄]⁻ > [MeSO₄]⁻ > [Cl]⁻. consensus.app The primary mechanism for this destabilization is often attributed to the dominant role of hydrophobic interactions between the IL and the protein's nonpolar residues. consensus.app Ultimately, the influence of an imidazolium ionic liquid on a protein is a complex balance of forces, including the disruption of the water's hydrogen-bonding network and direct interactions with the protein surface. scielo.br

| Imidazolium Ionic Liquid Example | Protein | Observed Effect | Primary Interaction Drivers |

| 1-Ethyl-3-methylimidazolium (B1214524) ethyl sulfate | Lysozyme | Stabilization (increased melting temperature) | Increased hydrophobicity around tryptophan; maintenance of native structure. tandfonline.comtandfonline.com |

| 1-Butyl-3-methylimidazolium chloride | Bovine Serum Albumin (BSA) | Unfolding of polypeptides | Predominantly hydrophobic and electrostatic interactions. acs.org |

| 1-Butyl-3-methylimidazolium chloride | Protein A (B domain) | Stabilization (more compact structure) | Cation accumulation on protein surface, expelling water. aip.org |

| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) | Ubiquitin | Destabilization (lowered unfolding barrier) | Predominantly hydrophobic interactions with protein residues. consensus.app |

Computational and Theoretical Studies on 1 Benzyl 3 Methylimidazolium Phosphate

Molecular Dynamics Simulations for Structural and Dynamic Properties (e.g., Liquid Densities, Diffusion Coefficients)

Molecular dynamics (MD) simulations are a cornerstone of computational studies on ionic liquids, enabling the elucidation of their structure and dynamics. These simulations model the interactions between the constituent ions over time, providing a microscopic view of the liquid state. For 1-Benzyl-3-methylimidazolium (B1249132) phosphate (B84403), MD simulations can predict bulk properties such as liquid densities and transport properties like diffusion coefficients.

Liquid Densities: One of the fundamental properties that can be accurately predicted by MD simulations is the liquid density. The simulated density is often in good agreement with experimental values, typically within a 2% error margin for many ionic liquids. The accuracy of the prediction is highly dependent on the quality of the force field used.

Diffusion Coefficients: MD simulations can also provide insights into the mobility of the individual ions by calculating their self-diffusion coefficients. This is typically achieved by analyzing the mean-squared displacement of the ions over time. The diffusion coefficients are crucial for understanding the transport properties of the ionic liquid, which are important for applications such as electrolytes. For imidazolium-based ILs, the diffusion of the cation and anion are often of a similar order of magnitude.

Below is an illustrative table of properties that can be obtained from MD simulations for an imidazolium-based ionic liquid, based on findings for related compounds.

| Property | Typical Simulated Value (for similar ILs) | Temperature (K) |

| Liquid Density (g/cm³) | 1.1 - 1.4 | 298 - 350 |

| Cation Diffusion Coefficient (m²/s) | 10⁻¹¹ - 10⁻¹⁰ | 298 - 350 |

| Anion Diffusion Coefficient (m²/s) | 10⁻¹¹ - 10⁻¹⁰ | 298 - 350 |

Note: The values presented in this table are representative of imidazolium-based ionic liquids and are for illustrative purposes only, as specific data for 1-Benzyl-3-methylimidazolium phosphate were not found in the searched literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of ionic liquids. These calculations provide detailed information about the geometry, charge distribution, and orbital energies of the ions. For this compound, such calculations can elucidate the nature of the cation-anion interactions and predict their chemical behavior.

Studies on related imidazolium (B1220033) salts have shown that DFT can be used to optimize the geometry of the ion pair and analyze the charge distribution using methods like Natural Bond Orbital (NBO) analysis. These calculations often reveal the presence of hydrogen bonding between the cation and the anion, which significantly influences the properties of the ionic liquid.

The electronic properties that can be determined from quantum chemical calculations include:

Optimized Molecular Geometry: The most stable arrangement of the atoms in the cation and anion.

Atomic Charges: The distribution of electron density across the ions, which helps in understanding electrostatic interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of chemical reactivity. The HOMO-LUMO energy gap can provide insights into the stability of the ionic liquid.

An illustrative table of electronic properties that can be obtained from quantum chemical calculations for an imidazolium-based ionic liquid is provided below.

| Electronic Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a larger gap generally implies greater stability. |

| Mulliken Atomic Charges | A measure of the partial atomic charges, indicating the distribution of electrons within the ions. |

| Dipole Moment | A measure of the overall polarity of the ion pair. |

Note: This table describes the types of data obtainable from quantum chemical calculations for illustrative purposes, as specific data for this compound were not found in the searched literature.

Predictive Modeling for Structure-Property Relationships (e.g., Quantitative Structure-Property Relationship Analysis)

Predictive modeling, such as Quantitative Structure-Property Relationship (QSPR) analysis, is a powerful tool for establishing correlations between the molecular structure of ionic liquids and their macroscopic properties. These models use molecular descriptors, which are numerical representations of the chemical structure, to predict properties like density, viscosity, and melting point. For this compound, QSPR models can be developed to predict its properties based on its unique structural features.

The development of a QSPR model typically involves the following steps:

Data Collection: Gathering experimental data for a range of ionic liquids with known properties.

Descriptor Calculation: Calculating a large number of molecular descriptors for each ionic liquid in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the property of interest.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Recent advancements have seen the application of machine learning models, such as artificial neural networks and support vector machines, to develop highly accurate predictive models for the properties of imidazolium-based ionic liquids. mdpi.com These models can accelerate the discovery of new ionic liquids with desired properties by enabling high-throughput screening of candidate structures. mdpi.com

An example of a simplified linear QSPR equation for a property might look like:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ

Where 'Property' is the physicochemical property being predicted, D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the coefficients determined from the regression analysis.

Simulation of Structure-Directing Mechanisms in Materials Synthesis

Imidazolium-based ionic liquids have been shown to act as structure-directing agents in the synthesis of various nanomaterials. Computational simulations can play a crucial role in understanding the mechanisms by which these ionic liquids control the morphology and structure of the resulting materials. For this compound, simulations could reveal how it influences the nucleation and growth of inorganic crystals.

For instance, in the synthesis of α-Fe₂O₃ nanorods, it has been demonstrated that imidazolium-based ionic liquids can play a critical role in both the nucleation and assembly processes. aip.org The intermolecular π-π interactions and intramolecular dipole-dipole interactions among the imidazole rings are suggested to be important in directing the formation of the nanostructures. aip.org

Molecular simulations can be employed to investigate these structure-directing mechanisms by:

Modeling the Ionic Liquid-Crystal Interface: Simulating the interactions between the 1-Benzyl-3-methylimidazolium and phosphate ions and the growing crystal surfaces.

Calculating Adsorption Energies: Determining the preferential binding of the ionic liquid components to specific crystal facets, which can explain anisotropic growth.

Simulating Self-Assembly: Modeling how the ionic liquid molecules self-assemble to form templates or micelles that guide the formation of the final material architecture.

These simulations can provide a detailed, atomistic understanding of the role of this compound as a templating agent, which is valuable for the rational design of novel nanomaterials with controlled morphologies.

Green Chemistry Principles and Environmental Sustainability Aspects of 1 Benzyl 3 Methylimidazolium Phosphate

Assessment of 1-Benzyl-3-methylimidazolium (B1249132) Phosphate (B84403) as an Environmentally Benign Solvent Alternative

The classification of an ionic liquid as an "environmentally benign" or "green" solvent requires a comprehensive evaluation of its lifecycle, including its synthesis, application, and disposal, with particular attention to its toxicity and biodegradability. researchgate.net While touted for their low volatility, which reduces air pollution, the broader environmental impact of ionic liquids is complex and depends heavily on the specific cation-anion combination. researchgate.netphcogrev.com

Key Environmental Properties:

Vapor Pressure: A significant advantage of ionic liquids, including the 1-benzyl-3-methylimidazolium family, is their negligible vapor pressure. orgsyn.org This property drastically reduces the emission of volatile organic compounds (VOCs) into the atmosphere, which are major contributors to air pollution and smog formation.

Toxicity: The environmental profile of ionic liquids is not universally "green." Their toxicity is a significant concern, and it can vary widely depending on the structure of both the cation and the anion. phcogrev.com While comprehensive data for the phosphate salt is limited, studies on related imidazolium (B1220033) compounds provide insight. For instance, some imidazolium derivatives have been shown to have potential cytotoxic effects. phcogrev.com However, a safety data sheet for a related compound, 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate, indicates that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. iolitec.de The perception that all ILs are green can be misleading, and they should be treated as chemicals with potentially unknown toxicity and stability. researchgate.net

Biodegradability: The biodegradability of imidazolium-based ionic liquids is often limited. nih.gov The stability of the imidazolium ring can make it resistant to microbial degradation, leading to potential accumulation in aquatic environments. phcogrev.com Research into the degradation of 1-alkyl-3-methylimidazolium cations has shown that they can be broken down under specific advanced oxidation processes, but this is not always straightforward in natural environments. nih.gov

The following table summarizes key environmental considerations for imidazolium-based ionic liquids, providing context for the assessment of 1-Benzyl-3-methylimidazolium phosphate.

| Property | Assessment for Imidazolium-Based Ionic Liquids | Significance in Green Chemistry |

| Volatility | Negligible vapor pressure. orgsyn.org | Reduces air pollution by minimizing the release of volatile organic compounds (VOCs). |

| Toxicity | Varies significantly with cation and anion structure; some derivatives show cytotoxicity. phcogrev.com | A critical factor for environmental and occupational safety; "green" solvents should have low toxicity. |

| Biodegradability | Often poor; the imidazolium ring can be persistent in the environment. phcogrev.comnih.gov | Poor biodegradability can lead to long-term environmental contamination. |

| Persistence | Can be stable and accumulate in aquatic systems. phcogrev.com | Poses a risk to aquatic ecosystems. |

Design and Implementation of Sustainable Chemical Processes utilizing Recyclable this compound

A cornerstone of green chemistry is the ability to reuse and recycle materials to minimize waste. The non-volatile nature of ionic liquids makes them prime candidates for recycling, as they can be separated from volatile products and reactants through distillation. orgsyn.org The design of sustainable processes hinges on the ability to recover and reuse the ionic liquid solvent with high efficiency over multiple cycles without significant loss of activity.

Recycling Strategies:

The typical strategy for recycling an ionic liquid after a reaction involves the following steps:

Product Separation: The reaction product is often extracted from the ionic liquid phase using a solvent in which the IL is immiscible, such as diethyl ether or hexane. Alternatively, if the product is volatile, it can be removed by distillation.

IL Purification: The recovered ionic liquid may then be washed to remove any residual reactants or byproducts.

Drying: The purified ionic liquid is dried under vacuum to remove the washing solvent and any absorbed water before being reused in a subsequent reaction cycle.

While specific studies detailing the recycling of this compound are not prevalent, the principle has been demonstrated for numerous other imidazolium-based ILs in various reactions. For example, in the synthesis of coumarins using 1-Butyl-3-methylimidazolium hydrogensulphate, the ionic liquid catalyst could be recovered and reused. scielo.org.mx Similarly, the use of ILs in biomass processing, such as dissolving wood with 1-n-butyl-3-methylimidazolium chloride, relies on the ability to reconstitute the cellulose (B213188) and recover the IL for subsequent use. rsc.org The effectiveness of these processes demonstrates the potential for creating closed-loop systems that align with the principles of a circular economy.

The table below illustrates a generalized scheme for a reaction and subsequent ionic liquid recycling.

| Step | Process | Description | Green Chemistry Principle |

| 1. Reaction | Reactants A + B are converted to Product C in an ionic liquid solvent. | The ionic liquid acts as a non-volatile, often catalytic, medium for the chemical transformation. | Use of a recyclable solvent/catalyst. |

| 2. Product Extraction | An organic solvent (e.g., hexane) is added to extract Product C. | The product is soluble in the extraction solvent, while the ionic liquid is not, leading to phase separation. | Design for separation. |

| 3. IL Recovery | The ionic liquid phase is separated and purified. | The IL is washed and dried under vacuum to remove impurities and residual solvent. | Waste prevention. |

| 4. Reuse | The purified ionic liquid is used in a new reaction cycle. | The recycled IL is added to a fresh batch of reactants A and B. | Atom economy, catalysis. |

Energy Efficiency Considerations in Processes Mediated by this compound (e.g., Microwave-Assisted Reactions)

A key aspect of green process design is minimizing energy consumption. Ionic liquids, due to their ionic nature, can efficiently absorb microwave irradiation, leading to rapid and uniform heating. phcogrev.comnih.gov This property makes them highly suitable for use in microwave-assisted organic synthesis (MAOS), a technique known for dramatically reducing reaction times, increasing yields, and often leading to cleaner products compared to conventional heating methods. scielo.org.mxnih.govasianpubs.org

The combination of ionic liquids and microwave heating is a synergetic one. scielo.org.mx The ionic conduction and dipole rotation mechanisms within the IL allow for the direct transfer of microwave energy to the reaction mixture, bypassing the slower process of conventional thermal conduction. phcogrev.com This can lead to significant energy savings and higher process throughput.

Examples of Microwave-Assisted Synthesis with Imidazolium ILs:

Synthesis of Tioamides: A reaction that required 30 hours under conventional heating was completed with quantitative conversion in just 15 minutes using microwave irradiation in toluene (B28343) with a catalytic amount of 1-Ethyl-3-methylimidazolium (B1214524) hexafluorophosphate (B91526). scielo.org.mx

Synthesis of Imidazoles: The three-component synthesis of 2,4,5-trisubstituted imidazoles in 1-Methyl-3-heptyl-imidazolium tetrafluoroborate (B81430) under microwave conditions was completed in only 4 minutes, whereas the same reaction using conventional heating with an acetic acid catalyst took 5 hours. scielo.org.mx

Synthesis of ILs: The synthesis of ionic liquids themselves, such as 1-hexyl-3-methylimidazolium (B1224943) derivatives, can be significantly accelerated using microwave irradiation, reducing reaction times from many hours to minutes while achieving high yields. nih.govresearchgate.net

The following table compares conventional and microwave-assisted synthesis for reactions involving imidazolium-based ionic liquids, highlighting the improvements in energy efficiency.

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Tioamide Synthesis | 30 hours | 15 minutes (with [EMIM]PF₆ catalyst) | scielo.org.mx |

| Trisubstituted Imidazole Synthesis | 5 hours (with acetic acid) | 4 minutes (in [HMIM]BF₄) | scielo.org.mx |

| IL Synthesis (1-hexyl-3-(3-phenylpropyl)-1H-imidazol-3-ium bromide) | 18 hours (75% yield) | 10 minutes (85% yield) | nih.gov |

These examples underscore the potential of using this compound in microwave-assisted processes to enhance energy efficiency, a critical component of sustainable chemical manufacturing.

Emerging Research Frontiers and Future Prospects for 1 Benzyl 3 Methylimidazolium Phosphate

Exploration of Novel Synthetic Pathways and Functionalizations

Table 1: Synthetic Strategies for 1-Benzyl-3-methylimidazolium (B1249132) Cation This table is interactive. Click on the headers to sort.

| Precursor 1 | Precursor 2 | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 1-methylimidazole (B24206) | Benzyl (B1604629) chloride | Room Temperature | 1-Benzyl-3-methylimidazolium chloride | core.ac.uk |

Future research in this area is focused on developing more direct and environmentally benign synthetic routes. This includes exploring one-pot syntheses that bypass the isolation of the halide intermediate and investigating the use of alternative benzylating agents.

Functionalization of the 1-benzyl-3-methylimidazolium cation is another active area of research. Modifications to the benzyl ring or the imidazolium (B1220033) core can be used to tune the properties of the resulting ionic liquid. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties and solubility of the IL. Similarly, functional groups can be appended to the imidazolium ring to introduce specific catalytic or reactive sites.

Expansion into Uncharted Catalytic Transformations and Reaction Systems

While the catalytic applications of many imidazolium-based ionic liquids are well-documented, the specific use of 1-benzyl-3-methylimidazolium phosphate (B84403) is a relatively new frontier. The phosphate anion can act as a proton acceptor or donor, making this IL a potential catalyst for acid- or base-catalyzed reactions. For example, a related compound, 1-benzyl-3-methylimidazolium hydrogen sulfate, has been shown to be an efficient catalyst for the one-pot, three-component synthesis of α-aminophosphonates. researchgate.net This suggests that the phosphate analogue could exhibit similar or complementary catalytic activity.

Table 2: Potential Catalytic Applications of Phosphate-Based Imidazolium Ionic Liquids This table is interactive. Click on the headers to sort.

| Reaction Type | Role of Ionic Liquid | Potential Advantage |

|---|---|---|

| Knoevenagel Condensation | Base catalyst | Mild reaction conditions, high yield |

| Michael Addition | Catalyst and solvent | Recyclability, enhanced reaction rates |

| Esterification | Acid catalyst | Non-corrosive, easy separation |

The unique steric and electronic properties of the 1-benzyl-3-methylimidazolium cation can also influence catalytic outcomes by providing specific interactions with reactants and transition states. Researchers are exploring its use in a variety of organic transformations, including carbon-carbon bond-forming reactions, multicomponent reactions, and the conversion of biomass into valuable platform chemicals. rsc.org The ability of the phosphate anion to engage in hydrogen bonding is also a key feature that can be exploited in designing novel catalytic systems. rsc.org

Advanced Materials Design and Fabrication using 1-Benzyl-3-methylimidazolium Phosphate

The incorporation of this compound into polymeric and composite materials is a promising avenue for creating advanced materials with tailored properties. Ionic liquids are known to enhance the ionic conductivity of polymer electrolytes, making them suitable for applications in batteries and supercapacitors. chemrxiv.org The non-volatile nature and thermal stability of this compound are advantageous for these applications. mdpi.com

Researchers are investigating the use of this IL as a component in ion gels and polymer-ionic liquid composites. These materials can exhibit a unique combination of mechanical robustness, thermal stability, and high ionic conductivity. For example, imidazolium-based ionic liquids have been used to create electrochromic devices and sensors. chemrxiv.org The specific interactions between the phosphate anion and a polymer matrix can lead to materials with improved processability and performance.

Table 3: Potential Applications in Advanced Materials This table is interactive. Click on the headers to sort.

| Material Type | Potential Application | Key Property |

|---|---|---|

| Polymer Electrolytes | Lithium-ion batteries | Ionic conductivity, electrochemical stability |

| Ion Gels | Actuators, sensors | Mechanical flexibility, responsiveness |

| Composites | Gas separation membranes | Selective permeability, thermal stability |

Integration into Hybrid Chemical Systems and Multidisciplinary Research Initiatives

The versatility of this compound makes it an ideal candidate for integration into hybrid chemical systems and for fostering multidisciplinary research. One area of growing interest is the development of hybrid catalysts, where the ionic liquid is immobilized on a solid support, such as silica (B1680970) or a polymer resin. rsc.org This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (easy separation and recyclability).

Furthermore, the biocompatibility of certain phosphate-based ionic liquids opens up possibilities for their use in biocatalysis and biomedical applications. The ability of ionic liquids to dissolve and stabilize biomolecules, such as enzymes and DNA, is a key area of investigation. Hybrid systems that combine the catalytic activity of enzymes with the unique properties of this compound could lead to novel bioreactors and biosensors.

The study of this ionic liquid also intersects with fields such as materials science, electrochemistry, and engineering, highlighting the need for collaborative, multidisciplinary research initiatives to fully explore its potential. mdpi.com

Q & A

Basic: What are the established synthetic routes for 1-Benzyl-3-methylimidazolium phosphate, and how can purity be optimized?

Answer:

this compound is typically synthesized through a two-step process:

Quaternization : React N-methylimidazole with benzyl chloride to form 1-benzyl-3-methylimidazolium chloride. This step achieves near-quantitative yields under reflux conditions in anhydrous solvents like acetonitrile .

Anion Exchange : Replace the chloride anion with phosphate via metathesis using potassium phosphate or silver phosphate. Excess phosphate salts and byproducts (e.g., KCl) are removed via filtration or ion-exchange chromatography .

Purity Optimization :

- Use recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures).

- Validate purity via ion chromatography to confirm complete anion exchange and elemental analysis (C, H, N, P) .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm cation structure (e.g., benzyl proton resonance at ~7.3 ppm, imidazolium protons at 8.5–10.5 ppm) and detect impurities like unreacted benzyl chloride .

- FTIR : Identify phosphate anion vibrations (e.g., P–O stretching at 1000–1100 cm⁻¹) and imidazolium C–H bending modes .

- Elemental Analysis : Verify stoichiometry (e.g., theoretical C: 52.1%, H: 5.9%, N: 9.1%, P: 5.0%) .

- Thermal Analysis (DSC/TGA) : Determine decomposition onset (>200°C for most imidazolium salts) and glass transition temperatures (if applicable) .

Basic: What are the primary research applications of this compound in academic settings?

Answer:

- Biomolecule Stabilization : Acts as a biocompatible ionic liquid (IL) for stabilizing proteins and enzymes by reducing aggregation. The phosphate anion may enhance hydrogen-bonding interactions with biomolecules .

- Electrolytes in Fuel Cells : Investigated for proton conductivity in polymer electrolyte membranes (PEMs) due to its low volatility and thermal stability .

- Green Solvent/Catalyst : Used in organic synthesis (e.g., cycloadditions, esterifications) where phosphate anions act as mild Lewis acid catalysts .

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., conductivity, thermal stability)?

Answer:

Discrepancies often arise from:

- Synthetic Variability : Residual water or chloride impurities alter conductivity. Use Karl Fischer titration and ion chromatography to quantify contaminants .

- Measurement Conditions : Conductivity values depend on temperature and humidity. Standardize testing under dry N₂ atmosphere (e.g., 25°C, <10 ppm H₂O) .

- Data Normalization : Compare molar conductivity (Λₘ) instead of specific conductivity to account for density differences between studies .

Advanced: What experimental considerations are critical when using this compound in hygroscopic environments?

Answer:

- Storage : Store in sealed containers under inert gas (Ar/N₂) with molecular sieves to prevent water absorption .

- Handling : Perform synthesis and experiments in gloveboxes (H₂O <1 ppm). Pre-dry solvents (e.g., molecular sieves in acetonitrile) .

- In-Situ Monitoring : Use attenuated total reflectance (ATR)-FTIR to detect water ingress during electrochemical experiments .

Advanced: How can researchers design experiments to elucidate the mechanism of phosphate anion interaction in catalytic systems?

Answer:

- Isotopic Labeling : Synthesize ³²P-labeled phosphate salts to track anion participation in catalytic cycles via radiochemical assays .

- Kinetic Profiling : Compare reaction rates in this compound vs. other ILs (e.g., hexafluorophosphate) to isolate anion effects .

- Computational Modeling : Use DFT calculations to map phosphate anion coordination with substrates (e.g., transition states in Diels-Alder reactions) .

Advanced: How can researchers resolve contradictions in toxicity or biocompatibility data for this ionic liquid?

Answer:

- Cell Line Variability : Test cytotoxicity across multiple cell lines (e.g., HeLa vs. HEK293) using MTT assays. Correlate results with phosphate anion concentration .